U-54494A HYDROCHLORIDE

概要

説明

U-54494A 塩酸塩は、抗痙攣作用で知られるベンザミド誘導体です。 それはカッパオピオイド受容体アゴニストに関連しており、特に神経学の分野において、さまざまな科学研究用途でその可能性を示しています .

準備方法

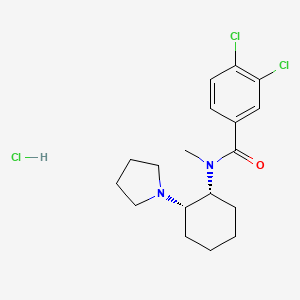

U-54494A 塩酸塩の合成には、いくつかのステップが含まれます。 U-54494A 塩酸塩の分子式はC18H24Cl2N2O·HCl、分子量は391.763 g/molです . 合成経路は通常、塩基の存在下で3,4-ジクロロベンゾイルクロリドとN-メチル-N-[(1R,2S)-2-ピロリジン-1-イルシクロヘキシル]アミンを反応させ、その後塩酸処理を行うことで塩酸塩を得る方法です . 工業生産方法は異なる場合がありますが、一般的には大規模生産に最適化された同様の合成経路に従います。

化学反応の分析

U-54494A 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、さまざまな酸化生成物が生成される可能性があります。

還元: 還元反応は、U-54494A 塩酸塩を対応する還元形に変換することができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな置換反応のための求核剤などがあります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究アプリケーション

科学的研究の応用

作用機序

U-54494A 塩酸塩は、主にカッパオピオイド受容体への作用を通じてその効果を発揮します。 それはこの受容体においてアゴニストとして作用し、カルシウムイオンチャネルの調節と、前脳シナプトソームへの脱分極誘発カルシウム取り込みの減弱につながります . このメカニズムは、その抗痙攣作用に寄与すると考えられています。 さらに、U-54494A 塩酸塩はNMDA受容体アンタゴニストとして作用し、神経活動への効果にさらに寄与する可能性があります .

類似の化合物との比較

U-54494A 塩酸塩は、U-50488Hなどの他のカッパオピオイド受容体アゴニストと比較されることがよくあります。 両方の化合物は抗痙攣作用を示しますが、U-54494A 塩酸塩にはU-50488Hで見られるようなカッパ受容体媒介の鎮静作用と鎮痛作用がありません . これは、U-54494A 塩酸塩をユニークで選択的な抗痙攣剤にします。 他の類似の化合物には、フェニトインやフェノバルビタールなどがあり、これらも抗痙攣剤として使用されますが、作用機序と副作用のプロフィールが異なります .

類似化合物との比較

U-54494A hydrochloride is often compared to other kappa opioid receptor agonists, such as U-50488H. While both compounds exhibit anticonvulsant properties, this compound lacks the kappa receptor-mediated sedative and analgesic activities seen with U-50488H . This makes this compound a unique and selective anticonvulsant agent. Other similar compounds include phenytoin and phenobarbital, which are also used as anticonvulsants but have different mechanisms of action and side effect profiles .

生物活性

U-54494A hydrochloride, a benzamide derivative with the CAS number 112465-94-8, is recognized for its significant biological activity, particularly as an anticonvulsant agent. This compound exhibits a unique pharmacological profile, functioning primarily as a kappa-opioid receptor agonist and potentially as an N-methyl-D-aspartate (NMDA) receptor antagonist . These mechanisms position U-54494A within the neuropharmacological landscape, targeting various neurotransmitter systems involved in seizure activity.

- Molecular Formula : C₁₈H₂₄Cl₂N₂O·HCl

- Molecular Weight : Approximately 391.8 g/mol

- Structure Type : Benzamide derivative

-

Kappa-Opioid Receptor Agonism :

- U-54494A acts as a selective agonist at kappa-opioid receptors, which are implicated in modulating pain perception and emotional states. This action may contribute to its anticonvulsant effects by influencing dopaminergic pathways and the release of neurotransmitters such as serotonin and norepinephrine.

-

NMDA Receptor Antagonism :

- The compound's potential role as an NMDA antagonist suggests it may help mitigate excitatory neurotransmission, a key factor in seizure disorders. By blocking NMDA receptors, U-54494A could reduce excitotoxicity associated with seizures.

- Calcium Channel Interaction :

Pharmacokinetics

Studies have explored the pharmacokinetic properties of U-54494A, including absorption, distribution, metabolism, and excretion (ADME). The compound exists as a racemic mixture, leading to variations in the pharmacological effects of its enantiomers in animal models.

Anticonvulsant Activity

U-54494A has demonstrated significant anticonvulsant effects across various experimental models:

- In electroshock convulsion tests, it showed comparable potency to established anticonvulsants like phenytoin and phenobarbital but lacked sedative or analgesic properties .

- The compound effectively antagonized convulsions induced by excitatory amino acids (e.g., kainic acid) and calcium channel agonists while being ineffective against GABA-related convulsants .

Case Studies and Experimental Findings

Comparative Analysis with Similar Compounds

U-54494A's unique pharmacological profile sets it apart from other kappa-opioid agonists and NMDA antagonists:

| Compound Name | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| U-50488 | Benzamide | Kappa-opioid agonist | Strong analgesic effects; less sedative |

| Salvinorin A | Neoclerodane | Kappa-opioid agonist | Naturally occurring; hallucinogenic properties |

| MK-801 | Dizocilpine | NMDA antagonist | Potent neuroprotective effects |

| Ketamine | Arylcyclohexylamine | NMDA antagonist | Rapid antidepressant effects |

U-54494A's dual action as both a kappa-opioid agonist and NMDA antagonist suggests potential therapeutic applications that leverage these mechanisms for treating seizure disorders and possibly other neurological conditions.

特性

IUPAC Name |

3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUASZXAHZXJMX-PPPUBMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920763 | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112465-94-8 | |

| Record name | U 54494A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-54494A HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。